4-(4-Methoxypiperidin-1-yl)phenylboronic acid
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Overview
Description
4-(4-Methoxypiperidin-1-yl)phenylboronic acid is an organic compound with the molecular formula C12H18BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid typically involves the following steps:
Formation of the piperidine ring: The starting material, 4-methoxyaniline, undergoes a cyclization reaction with a suitable reagent to form the piperidine ring.
Introduction of the boronic acid group: The piperidine derivative is then reacted with a boronic acid reagent, such as boronic acid or a boronic ester, under conditions that facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypiperidin-1-yl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The Suzuki-Miyaura coupling typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Biaryl compounds formed through the Suzuki-Miyaura coupling.
Scientific Research Applications
4-(4-Methoxypiperidin-1-yl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It can be used in the preparation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid depends on its specific application. In the context of organic synthesis, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid
- 4-(4-Methoxypiperidin-1-yl)phenylboronic acid, pinacol ester
Uniqueness
This compound is unique due to the presence of the methoxy group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAIUVIJYKGVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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